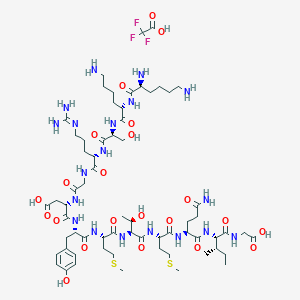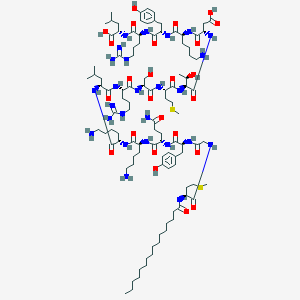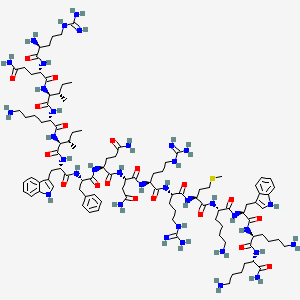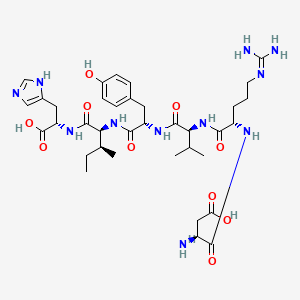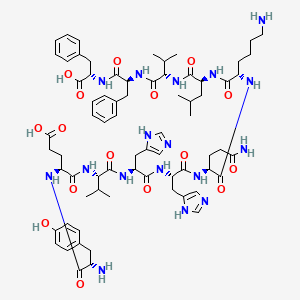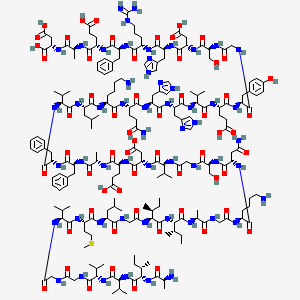
CTK0A9800
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CTK0A9800 is a synthetic compound derived from the naturally occurring molecule, 7-deazaadenine. It is an analog of the purine base adenine, which is found in DNA and RNA. CTK0A9800 has been developed as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer’s, and Parkinson’s. It has also been studied for its potential to modulate the activity of enzymes involved in DNA synthesis and repair.
Applications De Recherche Scientifique
1. Scientific Software Frameworks and Grid Computing
Scientific research applications often involve complex software development, traditionally done in languages like C and Fortran by scientists. The emergence of scientific software frameworks, especially for grid-enabling applications, has improved programming productivity. Such frameworks help in developing new applications rapidly using existing component libraries, contrasting with the more time-consuming traditional methods (Appelbe, Moresi, Quenette, & Simter, 2007).
2. Core Technologies in Agricultural Research
In agricultural research, Core Technologies (CT) units provide vital data processing, interpretation, analysis, and consultation across various research programs. These units integrate genetic analysis, proteomicsbiopolymers mass spectrometry, electron microscopy, and magnetic resonance spectroscopy (NMR), facilitating data distribution to researchers and the public (Nuñez, Strahan, Soroka, Damert, & Needleman, 2011).
3. Data Acquisition in Controlled Thermonuclear Research
In Controlled Thermonuclear Research (CTR), data acquisition from various recorders is streamlined using a single software package. This approach has enhanced the efficiency of data collection, compression, and storage, allowing researchers to quickly plan further experiments (Wilkins & Klare, 1986).
4. Computational Thinking in K-12 Science Education
Integrating Computational Thinking (CT) with K-12 science education via agent-based computation fosters the development of computational thinking alongside scientific expertise. This approach is effective in teaching physics and biology, as demonstrated by a study in a middle school science classroom (Sengupta, Kinnebrew, Basu, Biswas, & Clark, 2013).
5. Clinical and Translational Research Framework
A framework for rigorous and reproducible Clinical and Translational Research (CTR) is essential for medical and scientific advancement. This framework emphasizes the importance of robust experimental design, transparent data collection and analysis, and multidisciplinary collaboration (Wichman, Smith, & Yu, 2020).
Mécanisme D'action
- This reduction in myosin activity leads to decreased cardiac contractility, which is beneficial in hypertrophic cardiomyopathy (HCM) with left ventricular outflow tract obstruction (oHCM) .
- It does not alter calcium (Ca2+) transient, indicating a specific impact on contractility without affecting intracellular calcium handling .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound CTK0A9800 involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The pathway involves several steps, including protection and deprotection of functional groups, as well as coupling and oxidation reactions.", "Starting Materials": ["4-bromo-2-fluoroaniline", "2,4-dichloro-5-nitrobenzene", "sodium hydride", "potassium carbonate", "N,N-dimethylformamide", "acetic anhydride", "triethylamine", "palladium on carbon", "hydrogen gas", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol"], "Reaction": ["Step 1: Protection of the amino group of 4-bromo-2-fluoroaniline with acetic anhydride and triethylamine to form N-acetyl-4-bromo-2-fluoroaniline", "Step 2: Deprotection of the nitro group of 2,4-dichloro-5-nitrobenzene with sodium borohydride and acetic acid to form 2,4-dichloro-5-aminobenzene", "Step 3: Coupling of N-acetyl-4-bromo-2-fluoroaniline and 2,4-dichloro-5-aminobenzene with palladium on carbon catalyst and hydrogen gas to form 2-(4-bromo-2-fluorophenyl)-4,5-dichloro-1,3-diaminobenzene", "Step 4: Oxidation of 2-(4-bromo-2-fluorophenyl)-4,5-dichloro-1,3-diaminobenzene with sodium hydroxide and methanol to form the final product, CTK0A9800"] } | |
Numéro CAS |
100684-36-4 |
Nom du produit |
CTK0A9800 |
Formule moléculaire |
C36H48N6O7 |
Poids moléculaire |
676.80232 |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonymes |
CTK0A9800; L-Proline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



